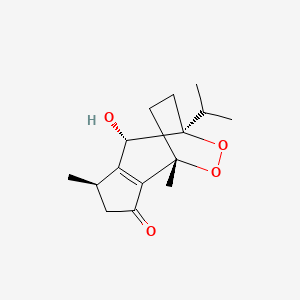
12-epi Leukotriene B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-epi LTB3 is an LTB isomer that would not be formed either by known enzymatic or non-enzymatic processes. The conversion of LTA into different isomers of LTB is complex, and has generated confusion in the past. The enzymatic hydrolysis of LTA leads to LTB, which is the corresponding 5(S),12(R)-dihydroxy acid containing a 6(Z),8(E),10(E) conjugated triene. Non-enzymatic hydrolysis of LTA produces none of this material, but instead produces both the 12(S) and the 12(R) isomers of LTB in which the triene component now contains a 6-trans double bond. 12-epi (or 12(S)) LTB isomers which contain the natural 6-cis olefin are not produced either by enzymatic or by non-enzymatic processes. Further, 3-series LTs (derived from Mead acid) are only seen in essential fatty acid deficiency. Mead acid is a good substrate for 5-lipoxygenase, leading to LTA3. Enzymatic conversion of LTA3 to LTB3 is very low because LTA3 is actually an inhibitor of LTA hydrolase. Non-enzymatic hydrolysis of LTA3 leads to 6-trans-12-epi LTB3, and to 6-trans LTB3. The biological activity of 12-epi LTB3 has not been explored.
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
338.5 |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10+,15-11-/t18-,19+/m0/s1 |
Clave InChI |
NGTXCORNXNELNU-OUZMKVEGSA-N |
SMILES |
CCCCCCCC[C@H](O)/C=C/C=C/C=C[C@@H](O)CCCC(O)=O |
Sinónimos |
12-epi LTB3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)

![4-hydroxy-7-methyl-3-methylidene-6-(3-oxobutyl)-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one](/img/structure/B1164466.png)


![4-[(2E,6E,10S)-10-hydroxy-3,7,11-trimethyldodeca-2,6,11-trienyl]-5-methylbenzene-1,3-diol](/img/structure/B1164474.png)
